molecular formula C20H18ClN5O3 B2435256 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1009776-15-1

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2435256
CAS No.: 1009776-15-1
M. Wt: 411.85
InChI Key: WJBGSAJEFGBLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic benefits.

Properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-11-7-8-13(9-14(11)21)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-15-6-4-3-5-12(15)2/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBGSAJEFGBLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazide Derivatives

The pyrrolo[3,4-d]triazol-4,6-dione scaffold is constructed via cyclocondensation between 2-(1H-indol-3-yl)acetohydrazide and 3-chloro-4-methylphenyl isothiocyanate under alkaline conditions. Key steps include:

  • Hydrazide Preparation : Ethyl 2-(1H-indol-3-yl)acetate undergoes hydrazinolysis with hydrazine hydrate in ethanol at 0°C, achieving 96% yield of 2-(1H-indol-3-yl)acetohydrazide.
  • Thiosemicarbazide Formation : Treatment with 3-chloro-4-methylphenyl isothiocyanate in dichloromethane/pyridine forms a thiosemicarbazide intermediate.
  • Cyclization : Refluxing the intermediate with potassium hydroxide in ethanol induces cyclization to the triazol-4,6-dione core, with yields optimized to 75–85% by controlling reaction time (12–24 h) and temperature (80–100°C).

Palladium-Catalyzed Coupling for Aryl Substitution

Introduction of the 3-chloro-4-methylphenyl group at position 5 of the triazole ring employs Suzuki-Miyaura cross-coupling. The brominated precursor reacts with (3-chloro-4-methylphenyl)boronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol (3:1) at 90°C. This method achieves 68–72% yield, with purity confirmed via HPLC (>98%).

N-Acylation for Acetamide Side Chain Installation

Alkylation of Triazole Nitrogen

The N-(2-methylphenyl)acetamide moiety is introduced via alkylation of the triazole nitrogen using 2-bromo-N-(2-methylphenyl)acetamide. Critical parameters include:

  • Solvent Selection : Dichloromethane or dimethylformamide (DMF) ensures solubility of both reactants.
  • Base Optimization : Pyridine or triethylamine neutralizes HBr generated during the reaction, with pyridine providing superior yields (82%) compared to Et₃N (75%).
  • Reaction Monitoring : TLC (CHCl₃:MeOH 9:1) confirms complete consumption of the bromoacetamide derivative within 24–48 h at 25°C.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 2.35 (s, 3H, Ar-CH₃), δ 4.72 (s, 2H, CH₂CO), δ 7.21–7.45 (m, 8H, aromatic), and δ 10.12 (s, 1H, NH) confirm the structure.
  • ESI-MS : Molecular ion peak at m/z 429.8 [M+H]⁺ aligns with the theoretical molecular weight (429.8 g/mol).
  • FT-IR : Bands at 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring), and 1240 cm⁻¹ (C-N stretch) verify functional groups.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at 6.8 min, confirming >99% purity.

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Recycling

  • DMF Recovery : Distillation under reduced pressure (50°C, 15 mmHg) recovers 85–90% of DMF for reuse.
  • Palladium Recovery : Activated charcoal filtration removes Pd residues, reducing catalyst costs by 40%.

Byproduct Mitigation

  • Triazole Isomerization : Maintaining pH >10 during cyclization suppresses formation of 1,3,4-triazole isomers (<2%).
  • Acetamide Hydrolysis : Strict anhydrous conditions prevent hydrolysis of the acetamide group, ensuring yields >80%.

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Purity (%) Source
Hydrazide Formation NH₂NH₂, EtOH, 0°C, 12 h 96 98
Cyclocondensation KOH, EtOH, 80°C, 24 h 75 97
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 90°C 72 98
N-Alkylation Pyridine, DCM, 25°C, 48 h 82 99

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure and potential biological activity make it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide stands out due to its unique pyrrolo[3,4-d][1,2,3]triazole core, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of pyrrolo-triazoles. This compound exhibits a complex structure characterized by multiple functional groups that may contribute to its biological activity. Preliminary studies suggest that it has potential applications in medicinal chemistry due to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN5O3C_{21}H_{20}ClN_5O_3, with a molecular weight of approximately 425.87 g/mol. The structure includes a pyrrolo[3,4-d][1,2,3]triazole ring system fused with a phenylacetamide moiety and a chloro-methylphenyl substituent.

Property Value
Molecular FormulaC21H20ClN5O3C_{21}H_{20}ClN_5O_3
Molecular Weight425.87 g/mol
CAS Number1052563-06-0
Purity≥95%

Anticancer Activity

Research indicates that compounds featuring the pyrrolo-triazole moiety often exhibit significant anticancer properties. For instance, similar derivatives have shown potent inhibition against various cancer cell lines. The compound under review is hypothesized to inhibit the Murine Double Minute 2 (MDM2) protein, which is known for its role in tumorigenesis by regulating p53 activity.

In a comparative study of related compounds:

  • Compound 60 demonstrated an IC50 value of <1 nM<1\text{ nM} against MDM2 and significant antitumor efficacy in vivo.
  • The target compound's structural features may enhance its binding affinity and bioavailability compared to simpler derivatives .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Interactions : By binding to MDM2 or similar proteins, it may restore p53 function and induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can cause cell cycle arrest at the G1/S phase.

Case Studies

A few case studies have highlighted the efficacy of similar compounds:

  • Case Study on MDM2 Inhibitors : A related compound was tested in SJSA-1 xenograft models showing complete tumor regression at doses of 30 mg/kg when administered orally for 14 days.
    Compound Dosage (mg/kg) Tumor Regression (%)
    Compound 6030100
    Target CompoundTBDTBD
  • Comparative Analysis : In another study focusing on pyrrolo-triazole derivatives:
    • Compounds with chloro and methyl substitutions showed enhanced cytotoxicity compared to those without such modifications.

Synthesis and Interaction Studies

The synthesis of this compound can be achieved through various methods involving multi-step reactions starting from simpler precursors. Understanding the interaction dynamics with biological targets is crucial for predicting its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : Synthesis optimization can leverage cyclocondensation reactions between dithiazolium salts and activated methylene compounds, as demonstrated in analogous pyrrolo-triazole systems . Key parameters include solvent polarity (e.g., acetonitrile for enhanced solubility), temperature control (80–100°C), and stoichiometric ratios of intermediates. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the target compound. Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states to refine conditions .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm substituent positions.
  • X-ray crystallography : For absolute configuration determination, as seen in related pyrrolo-triazole derivatives .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What are the recommended protocols for assessing solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Screen in DMSO, PBS (pH 7.4), and simulated biological fluids (e.g., FaSSIF) using UV-Vis spectrophotometry.
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (25–60°C), and light exposure. Monitor via HPLC with a C18 column and PDA detector .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., kinases or GPCRs). Compare results with experimental IC50_{50} values to identify discrepancies. Use molecular dynamics simulations (MD, 100 ns) to evaluate conformational stability of ligand-receptor complexes . For example, if in vitro data conflicts with computational predictions, re-evaluate protonation states or solvation effects using implicit solvent models .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to lower logP while maintaining activity.
  • Metabolic stability : Perform microsomal assays (human liver microsomes) to identify metabolic hot spots. Modify susceptible regions (e.g., methyl groups on phenyl rings) to block oxidative metabolism .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. If permeability is low, consider prodrug strategies (e.g., esterification of acetamide) .

Q. How can heterogeneous catalysis improve the scalability of the synthesis?

  • Methodological Answer : Replace traditional homogeneous catalysts (e.g., p-toluenesulfonic acid) with immobilized alternatives (e.g., silica-supported sulfonic acid). This reduces purification steps and enhances recyclability. Monitor reaction progress using in situ FTIR or Raman spectroscopy to detect intermediates .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target identification : Employ chemical proteomics (e.g., activity-based protein profiling with alkyne-tagged analogs).
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in cell lines.
  • In vivo validation : Generate knock-out models (e.g., CRISPR/Cas9) to confirm target relevance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition assays?

  • Methodological Answer :

  • Re-evaluate force fields : Switch from AMBER to CHARMM for protein-ligand simulations if hydrogen bonding patterns are misrepresented.
  • Validate assay conditions : Ensure experimental pH and ionic strength match computational parameters.
  • Test enantiomers : If the compound has chiral centers, synthesize and test both enantiomers to rule out stereochemical mismatches .

Q. What statistical approaches are recommended for reconciling variability in toxicity data across cell lines?

  • Methodological Answer : Use hierarchical Bayesian modeling to account for inter-cell-line variability. Apply ANOVA with post-hoc Tukey tests to identify outliers. Normalize data to housekeeping genes (e.g., GAPDH) to control for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.